Carbazomycin D

説明

Synthesis Analysis

The synthesis of carbazomycins, including Carbazomycin D, has been demonstrated in several studies. For instance, one study demonstrated the total synthesis of carbazomycins A and B using a ytterbium-catalyzed Diels–Alder reaction with (silyloxyvinyl)indole as a diene . Another study reported the synthesis of carbazomycins A, B, hyellazole, chlorohyellazole, and clausenaline D starting from readily available Boc-protected 3-formylindole and dimethyl maleate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Carbazomycin D include a series of significant C–C bond-forming reactions, such as the Wittig reaction, selective monoalkylations, one-pot regioselective Weinreb amide formation and Boc-deprotection, well-designed Grignard reactions, dehydrative intramolecular cyclizations, and Baeyer–Villiger rearrangement of aromatic aldehydes .科学的研究の応用

Antibacterial and Antifungal Activities

Carbazomycins, including Carbazomycin D, were first isolated from the culture broth of Streptoverticillium ehimense . They have been found to exhibit antibacterial, antifungal, and anti-yeast activities . This makes them potential candidates for the development of new antimicrobial drugs.

Antioxidant Activity

Carbazomycins A and B are known to exhibit antioxidant activity . Although the antioxidant activity of Carbazomycin D specifically has not been mentioned, it is possible that it may also possess similar properties due to its structural similarity with Carbazomycins A and B.

Inhibition of 5-Lipoxygenase

Carbazomycins B and C have been found to inhibit 5-lipoxygenase , an enzyme involved in inflammation and allergic reactions. While the structure-activity relationships have not been investigated, it is possible that Carbazomycin D may also exhibit this activity due to its structural similarity with Carbazomycins B and C.

Total Synthesis

The total synthesis of Carbazomycin D has been achieved . This is significant as it allows for the production of Carbazomycin D in the lab, facilitating further research into its properties and potential applications.

Structural Studies

The unique structural features of Carbazomycins, including Carbazomycin D, have aroused the interest of synthetic chemists . Studying the structure of these compounds can provide insights into their biological activities and help in the design of new drugs.

Potential Anti-Malarial Activity

While not directly mentioned for Carbazomycin D, Carbazomycin B has been found to be active against malaria . Given the structural similarities, it is possible that Carbazomycin D may also exhibit anti-malarial activity.

作用機序

Target of Action

Carbazomycin D, like its related compounds, primarily targets leukemic cells . It has been shown to have a cytotoxic effect on these cells, making it a potential lead compound for the treatment of acute myeloid leukemia (AML) .

Mode of Action

It is known that related compounds, such as carbazomycin b, hamper the membrane formation of certain bacteria, reduce the production of specific substances like xanthomonadin and extracellular polymeric substance (eps), and change the components of the cell membrane . This leads to structural deformation of the bacterial cells

Biochemical Pathways

Carbazomycin D likely affects the biochemical pathways involved in cell membrane formation and the production of certain substances within the cell . The compound’s interaction with these pathways can lead to structural deformation of the cells and a negative impact on their metabolism . For instance, Carbazomycin B has been shown to reduce the activity of malate dehydrogenase (MDH) and suppress protein expression .

Pharmacokinetics

The total synthesis of related compounds, such as carbazomycin a, has been achieved , which could provide a basis for further studies on the pharmacokinetics of Carbazomycin D.

Result of Action

The result of Carbazomycin D’s action is the cytotoxic effect on leukemic cells . This effect is likely due to the compound’s interaction with the cell membrane and its impact on the cell’s metabolism .

特性

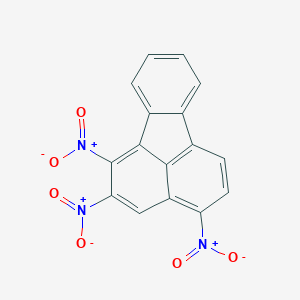

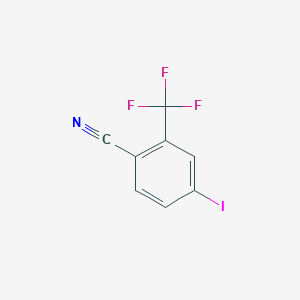

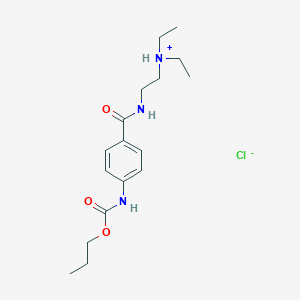

IUPAC Name |

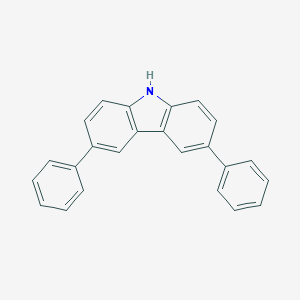

3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-9-10(2)16(20-4)17(21-5)14-12-8-11(19-3)6-7-13(12)18-15(9)14/h6-8,18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVRXRXZUJFTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148370 | |

| Record name | Carbazomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbazomycin D | |

CAS RN |

108073-63-8 | |

| Record name | Carbazomycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the source of Carbazomycin D?

A1: Carbazomycin D was isolated from the crude extract of Streptomyces CMU-JT005, an actinomycete strain with nematicidal activity [].

Q2: Are there any other compounds similar to Carbazomycin D isolated from the same source?

A2: Yes, along with Carbazomycin D, researchers also isolated 3-Methoxy-2-methyl-carbazole-1,4-quinone and Carbazomycin F from the Streptomyces CMU-JT005 strain []. This suggests that these compounds might share biosynthetic pathways and potentially have related biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)